

A Comprehensive Spectroscopic Guide to Cyclopropaneacetic Acid

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Compound of Interest

Compound Name: *Cyclopropaneacetic acid*

Cat. No.: *B105668*

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Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of **Cyclopropaneacetic acid** (CAS 5239-82-7), a key building block in medicinal chemistry and organic synthesis. We delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are fundamental to the structural elucidation and quality assessment of this compound. This document synthesizes reference data with expert interpretation, offering researchers, chemists, and drug development professionals a practical and authoritative resource. We explore the causal relationships behind the observed spectral features, present detailed experimental protocols, and provide a framework for the confident identification of **Cyclopropaneacetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. For **Cyclopropaneacetic acid**, ¹H and ¹³C NMR provide a complete map of the proton and carbon framework, respectively, revealing the unique electronic environment created by the strained cyclopropyl ring.

Causality in NMR: Why the Cyclopropyl Ring is Unique

The three-membered cyclopropane ring exhibits significant ring strain, leading to C-C bonds with higher p-character than typical sp^3 -hybridized carbons. This creates a "ring current" effect. Protons attached to the ring experience magnetic anisotropy, causing them to be shielded and appear at an unusually high field (low ppm) in the ^1H NMR spectrum, a signature characteristic of this moiety[1].

^1H NMR Spectral Analysis

The ^1H NMR spectrum provides a detailed picture of the proton environment. The signals are assigned based on their chemical shift (δ), multiplicity (splitting pattern), and integration (proton count).

Table 1: ^1H NMR Data for **Cyclopropaneacetic Acid** (CDCl_3 , 90 MHz)

Assigned Proton(s)	Chemical Shift (δ , ppm)	Multiplicity	Integration
H-e (Carboxylic Acid)	~11.0 - 12.0	Singlet (broad)	1H
H-d (α -Methylene)	2.39	Doublet	2H
H-c (Methine)	1.05	Multiplet	1H
H-a, H-b (Ring Methylene)	0.60 / 0.23	Multiplet	4H

Data sourced from the Spectral Database for Organic Compounds (SDBS)[2][3][4][5][6].

- Expertise in Action: The broad singlet for the carboxylic proton (H-e) is typical and its chemical shift can vary with concentration and solvent due to hydrogen bonding. The protons on the carbon alpha to the carbonyl group (H-d) are deshielded and appear as a doublet due to coupling with the single methine proton (H-c). The most telling feature is the upfield multiplet signals for the cyclopropyl ring protons (H-a, H-b, H-c), appearing between 0.2 and 1.1 ppm, confirming the presence of the strained ring system[1][7]. The complex splitting arises from geminal and vicinal (cis and trans) couplings, which have distinct values in cyclopropanes[8][9].

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

Table 2: ¹³C NMR Data for **Cyclopropaneacetic Acid** (CDCl₃, 22.6 MHz)

Assigned Carbon	Chemical Shift (δ , ppm)
C=O (Carboxylic Acid)	179.4
CH ₂ (α -Methylene)	39.0
CH (Methine)	10.2
CH ₂ (Ring Methylene)	4.6

Data sourced from the Spectral Database for Organic Compounds (SDBS)[2][3][4][5][6].

- Expertise in Action: The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing at 179.4 ppm as expected[10]. The alpha-methylene carbon appears at 39.0 ppm. Similar to the proton spectrum, the cyclopropyl carbons are highly shielded, with the methine at 10.2 ppm and the ring methylene carbons at a remarkably upfield 4.6 ppm, another definitive indicator of the cyclopropane structure.

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

- Sample Preparation: Accurately weigh ~10-20 mg of **Cyclopropaneacetic acid** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
- Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.0 ppm.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.

- Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
- Acquisition (¹H): Acquire the ¹H spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).
- Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required (e.g., 1024 scans, 2-second relaxation delay).
- Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data for both spectra. Calibrate the spectra using the TMS signal at 0.0 ppm.

Visualization: NMR Structural Assignment

Caption: ¹H NMR assignments for **Cyclopropaneacetic acid**.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectrum Analysis

The IR spectrum of **Cyclopropaneacetic acid** is dominated by features characteristic of a carboxylic acid.

Table 3: Key IR Absorption Bands for **Cyclopropaneacetic Acid (ATR-Neat)**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic Acid
~3080, ~3000	C-H stretch	Cyclopropyl C-H
~2940	C-H stretch	Aliphatic C-H
~1705	C=O stretch	Carboxylic Acid
~1420	O-H bend	Carboxylic Acid
~1230	C-O stretch	Carboxylic Acid

Data interpretation based on spectra from PubChem and established frequency ranges[11][12][13].

- Expertise in Action: The most prominent feature is the extremely broad absorption band from 2500-3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. Superimposed on this are the C-H stretching peaks. The sharp, intense peak at ~1705 cm⁻¹ is the classic C=O (carbonyl) stretch of the dimerized acid. The presence of peaks above 3000 cm⁻¹ is indicative of C-H bonds on sp² or, in this case, strained sp³ centers, confirming the cyclopropyl group[12][14].

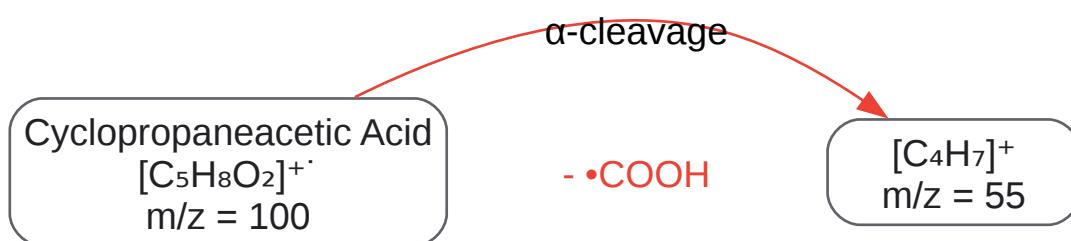
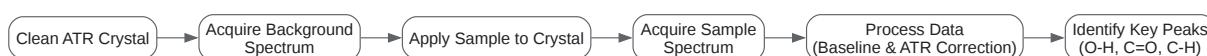
Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient IR sampling technique.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
- Sample Application: Place a small amount (a single drop or a few milligrams of solid) of **Cyclopropaneacetic acid** directly onto the ATR crystal.

- Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
- Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Cleaning: Thoroughly clean the ATR crystal after analysis.

Visualization: IR Analysis Workflow



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